molecular formula C10H11N B1598670 2,4,5-Trimethylbenzonitrile CAS No. 58260-83-6

2,4,5-Trimethylbenzonitrile

Cat. No. B1598670
CAS RN: 58260-83-6
M. Wt: 145.2 g/mol
InChI Key: VTCFOBGVVUVYHP-UHFFFAOYSA-N
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Description

2,4,5-Trimethylbenzonitrile, also known as TMBN, is a chemical compound with the molecular formula C10H11N. It is an aromatic nitrile that is widely used in scientific research. TMBN is a colorless liquid that has a characteristic odor. It is soluble in organic solvents such as ethanol, ether, and chloroform.

Scientific Research Applications

Reactions with Various Compounds

2,4,5-Trimethylbenzonitrile has been studied in its reactions with different chemical compounds. For example, it reacts with polysubstituted p-benzoquinones to form dioxazole derivatives, which varies based on the quinones used (Shiraishi et al., 1978). Another study investigated the kinetics and mechanism of its 1,3-cycloaddition reactions with a series of arylacetylenes, leading to various isoxazole derivatives (Beltrame et al., 1967).

Thermochemistry and Physical Properties

The gas-phase enthalpies of formation of various methylbenzonitriles, including this compound, have been determined using combustion calorimetry and other methods. This data is crucial for understanding the interaction between cyano and methyl groups in these molecules (Zaitseva et al., 2015).

Synthesis of Complex Compounds

This compound has been used in the synthesis of complex chemical structures, like oxadiazoles and oxazolines, by reacting with other specific chemical agents (Benders et al., 1981), (Schubert-Zsilavecz et al., 1990).

Chemical Reactions and Mechanisms

Studies have explored the various chemical mechanisms and reactions involving this compound, such as its cycloadditions, rearrangements, and interactions with other chemical species (Taylor, 1985), (Evans & Taylor, 1987).

Applications in Biological Studies

While not directly studying this compound, some research has utilized similar compounds in biological contexts, such as studying the effects of nitriles on biological systems, which can be relevant for understanding the broader implications of this compound in such environments (Stalker et al., 1988).

Safety and Hazards

It is harmful if swallowed, inhaled, or in contact with skin. Proper precautions should be taken during handling .

Biochemical Analysis

Biochemical Properties

2,4,5-Trimethylbenzonitrile plays a significant role in biochemical reactions, particularly in the study of metal ion interactions. It is used as a probe to locate cobalt ions and cobalt-oxygen-cobalt dimers in zeolites . The compound interacts with these metal ions through coordination bonds, where the nitrogen atom in the nitrile group binds to the metal ions. This interaction helps in understanding the distribution and coordination environment of metal ions in various biochemical systems.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with metal ions. The nitrile group in the compound forms coordination bonds with metal ions such as cobalt, facilitating the study of metal ion distribution and coordination in biochemical systems . This binding can influence the activity of metal-dependent enzymes and proteins, leading to changes in cellular functions and metabolic pathways.

properties

IUPAC Name

2,4,5-trimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCFOBGVVUVYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391796
Record name 2,4,5-Trimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58260-83-6
Record name 2,4,5-Trimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trimethylbenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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